molecular formula C18H18N2O2S B2851181 (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1448140-09-7

(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Katalognummer B2851181
CAS-Nummer: 1448140-09-7
Molekulargewicht: 326.41
InChI-Schlüssel: FUFNHZMLXIPNPH-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide, also known as HIT-6, is a synthetic compound that has gained attention in the scientific community for its potential applications in cancer treatment. HIT-6 is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. In

Wirkmechanismus

The mechanism of action of (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide involves the inhibition of CK2 activity by binding to the ATP-binding site of the enzyme. This leads to the disruption of CK2-dependent signaling pathways involved in cell proliferation and survival, and induces apoptosis in cancer cells. (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has also been shown to inhibit the activity of other kinases such as AKT and ERK, which are involved in cancer cell survival and proliferation (Cozza et al., 2014; Litchfield, 2015).
Biochemical and Physiological Effects:
(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, prostate cancer, and leukemia cells (Cozza et al., 2014; Litchfield, 2015). (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has also been shown to inhibit tumor growth in mouse models of breast cancer and leukemia (Cozza et al., 2014). In addition, (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to have low toxicity in normal cells and tissues, suggesting that it may be a promising candidate for cancer therapy (Cozza et al., 2014).

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been used to investigate the role of CK2 in cancer cell proliferation, survival, and apoptosis, as well as in other processes such as DNA damage response and circadian rhythm regulation (Cozza et al., 2014; Litchfield, 2015). However, one limitation of (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings (Cozza et al., 2014).

Zukünftige Richtungen

There are several potential future directions for the study of (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide. One direction is to investigate its potential as a therapeutic agent for cancer treatment. (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has shown promising anti-cancer activity in preclinical studies, and further studies are needed to evaluate its efficacy and safety in clinical trials. Another direction is to study its potential as a tool for investigating the role of CK2 in various cellular processes. (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been used to study the role of CK2 in cancer cell biology, but its potential applications in other fields such as neuroscience and circadian biology are yet to be explored (Cozza et al., 2014; Litchfield, 2015).
In conclusion, (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has gained attention for its potential applications in cancer treatment. Its specificity for CK2 makes it a useful tool for studying the role of CK2 in various cellular processes. (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has shown promising anti-cancer activity in preclinical studies, and further studies are needed to evaluate its potential as a therapeutic agent for cancer treatment.

Synthesemethoden

The synthesis of (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis method has been described in a research paper by Cozza et al. (2014). Briefly, the synthesis involves the condensation of 2-bromo-N-(2-hydroxyethyl)acetamide with 1-methyl-1H-indole-3-carbaldehyde to form a Schiff base intermediate. The Schiff base intermediate is then reduced to form the corresponding amine, which is further reacted with 2-bromo-3-(thiophen-2-yl)acrylamide to yield (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide.

Wissenschaftliche Forschungsanwendungen

(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential applications in cancer treatment. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit CK2 activity in vitro and in vivo, and to induce apoptosis in cancer cells such as breast cancer, prostate cancer, and leukemia cells (Cozza et al., 2014; Litchfield, 2015).

Eigenschaften

IUPAC Name

(E)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-20-12-15(14-6-2-3-7-16(14)20)17(21)11-19-18(22)9-8-13-5-4-10-23-13/h2-10,12,17,21H,11H2,1H3,(H,19,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFNHZMLXIPNPH-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C=CC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)/C=C/C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.